molecular formula C24H41NO3 B8118402 Lcaha

Lcaha

Cat. No.: B8118402
M. Wt: 391.6 g/mol
InChI Key: WZXAGWREMCSWMF-HVATVPOCSA-N
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Description

As reported in , LCAHA acts as a non-competitive inhibitor of ubiquitin-specific peptidase 2a (USP2a), a deubiquitinase responsible for stabilizing cyclin D1—a proto-oncoprotein overexpressed in cancers such as colorectal carcinoma. By inhibiting USP2a, this compound induces cyclin D1 degradation, leading to G0/G1 cell-cycle arrest and selective growth inhibition in cyclin D1-addicted cancer cells, regardless of p53 status . This mechanism positions this compound as a promising candidate for targeted cancer therapies, particularly in p53-deficient malignancies where conventional treatments often fail.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithocholic acid hydroxyamide involves the modification of lithocholic acid.

Industrial Production Methods

Industrial production of lithocholic acid hydroxyamide is typically carried out in specialized laboratories with advanced synthesis capabilities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithocholic acid hydroxyamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of lithocholic acid hydroxyamide, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Chemical Formula : C24H41NO3
  • Molecular Weight : 391.59 g/mol
  • CAS Number : 117094-40-3
  • Solubility : Soluble in DMSO at 45 mg/mL (ultrasonic) at 25°C

LCAHA primarily functions as an inhibitor of the deubiquitinase USP2a, leading to the destabilization of cyclin D1, a crucial protein involved in cell cycle regulation. This destabilization results in G0/G1 phase arrest in cancer cells that express cyclin D1, making this compound a potential therapeutic agent for treating certain cancers.

Inhibition of Cancer Cell Growth

This compound has been shown to inhibit the growth of cyclin D1-dependent cancer cell lines, such as HCT116 and MCF-7. The growth inhibition is dose-dependent and occurs at submicromolar concentrations.

Cell Line IC50 (μM) Effect on Cyclin D1 p53 Status
HCT116<1Significant decreaseBoth p53 wt and -/-
MCF-7<1Significant decreasep53 wt
SAOS-2>20No effectp53 -/-

The efficacy of this compound is particularly notable in cells that are dependent on cyclin D1 for growth, highlighting its potential as a targeted therapy for cancers characterized by cyclin D1 overexpression.

Study 1: Impact on Cyclin D1 Expression

A study conducted by Magiera et al. demonstrated that this compound significantly inhibits the expression of cyclin D1 in both HCT116 and MCF-7 cells. The results showed:

  • A dose-dependent decrease in cyclin D1 levels following treatment with this compound.
  • The compound did not affect the expression levels of p27, indicating a specific action on cyclin D1.

Study 2: Selectivity and Toxicity Profile

Further investigations revealed a biphasic response to this compound:

  • At low concentrations (2–20 μM), this compound inhibited cell growth effectively.
  • At high concentrations (>25 μM), it exhibited cytotoxic effects, suggesting a narrow therapeutic window that warrants careful dosing in potential clinical applications.

Mechanism of Action

Lithocholic acid hydroxyamide exerts its effects by inhibiting the deubiquitinase USP2a. This inhibition leads to the destabilization of cyclin D1, a crucial regulator of cell cycle progression. The compound induces G0/G1 cell cycle arrest, which prevents the proliferation of cyclin D1-dependent cells. This mechanism is independent of the p53 status of the cells, making it a versatile candidate for cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

LCAHA belongs to a class of lithocholic acid derivatives optimized for enhanced bioactivity. Key structural and functional comparisons with other LCA derivatives include:

Table 1: Structural and Functional Comparison of LCA Derivatives

Compound Structural Modification USP2a Inhibition Potency Cyclin D1 Destabilization Selectivity for Cancer Cells
Lithocholic Acid Native bile acid structure Low Minimal Non-selective
This compound Hydroxyamide group substitution High (most potent) Significant Selective for cyclin D1+
Other LCA analogs Varied substitutions (e.g., ester, amide) Moderate to low Variable Limited data

Key Findings :

  • The hydroxyamide group in this compound enhances binding affinity to USP2a compared to unmodified LCA or ester-based analogs .
  • Structural modifications in other derivatives (e.g., ester linkages) show reduced stability and bioavailability, limiting their therapeutic utility .

Comparison with Functionally Similar Compounds

This compound’s functional analogs include other USP2a inhibitors and cyclin D1-targeting agents:

Table 2: Functional Comparison with USP2a Inhibitors and Cyclin D1 Modulators

Compound Mechanism of Action Target Specificity Toxicity Profile Clinical Stage
This compound Non-competitive USP2a inhibition High (USP2a) Low (preclinical) Preclinical
WP1130 Deubiquitinase broad inhibitor Pan-DUB High Preclinical
ML364 USP2a competitive inhibitor Moderate Moderate Preclinical
Palbociclib CDK4/6 inhibition (cyclin D1 partner) CDK4/6 Moderate FDA-approved

Key Findings :

  • Unlike broad-spectrum deubiquitinase (DUB) inhibitors like WP1130, this compound exhibits specificity for USP2a, reducing off-target effects .
  • Competitive USP2a inhibitors (e.g., ML364) require higher concentrations to achieve efficacy, increasing toxicity risks .
  • Palbociclib, a clinically approved cyclin D1 pathway drug, indirectly targets cyclin D1 by inhibiting CDK4/6, whereas this compound directly destabilizes cyclin D1, offering a complementary mechanism .

Research Findings and Implications

  • Efficacy: this compound reduces cyclin D1 levels by >50% in vitro at nanomolar concentrations, outperforming other LCA derivatives .
  • Selectivity : this compound spares cyclin D1-negative cells, suggesting a therapeutic window for targeted oncology applications .
  • Resistance Mitigation : USP2a inhibition bypasses p53-dependent apoptosis pathways, addressing a key resistance mechanism in p53-mutant cancers .

Methodological Considerations in Comparative Studies

  • Chemical Similarity Models : As highlighted in , structural similarity metrics (e.g., Tanimoto coefficients) and toxicological profiling are critical for validating this compound’s uniqueness among bile acid derivatives.
  • Regulatory Guidelines : The U.S. EPA’s framework for assessing "sufficiently similar" mixtures () underscores the need to evaluate differences in pharmacokinetics and toxicological outcomes when comparing this compound with analogs.

Biological Activity

LCAHA, or lithocholic acid hydroxyamide, is a derivative of lithocholic acid (LCA) that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and implications for future research.

This compound primarily functions as an inhibitor of the deubiquitinase USP2a (Ubiquitin-Specific Peptidase 2a). USP2a is critical for the stabilization of cyclin D1, a protein that plays a significant role in cell cycle regulation and is often overexpressed in various cancers. By inhibiting USP2a, this compound destabilizes cyclin D1, leading to cell cycle arrest and growth inhibition in cyclin D1-dependent cancer cells.

Key Findings:

  • Inhibition of USP2a : this compound directly inhibits USP2a, resulting in decreased levels of cyclin D1 and subsequent cell cycle disruption .
  • Cell Cycle Arrest : The compound induces a G0/G1 phase arrest in HCT116 cells, which express cyclin D1. This effect is independent of p53 status, making this compound a promising candidate for treating p53-defective cancers .
  • Growth Inhibition : At submicromolar concentrations, this compound exhibits significant growth-inhibitory effects on cyclin D1-dependent cells. The calculated GI50 values are below 1 μM, indicating potent activity .

Efficacy in Cell Lines

This compound's biological activity has been tested across various cancer cell lines. The following table summarizes the effects observed:

Cell LineGI50 (μM)LD50 (μM)Mechanism of Action
HCT116 (p53 wt)< 1> 25Inhibition of USP2a; G0/G1 arrest
HCT116 (p53 -/-)< 1> 25Inhibition of USP2a; G0/G1 arrest
MCF-7Not testedNot testedCyclin D1-dependent
SAOS-2Not testedNot testedCyclin D1-negative

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in cancer therapeutics:

  • Study on HCT116 Cells : A detailed investigation revealed that treatment with this compound led to a significant reduction in cyclin D1 levels and induced apoptosis at higher concentrations (≥10 μM), although apoptosis was not efficiently induced at lower concentrations . This suggests a selective growth-inhibitory effect rather than broad cytotoxicity.
  • Impact on Cell Cycle Dynamics : The synchronization-release assay demonstrated that this compound effectively antagonizes mitogenic signals from serum, reinforcing its role as a cell cycle regulator. Cells treated with this compound showed increased retention in the G0/G1 phase compared to controls .

Q & A

Basic Research Questions

Q. How can I formulate a rigorous research question for studying Lcaha's chemical properties?

  • Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and impact of your question . For example, a question such as "How does this compound’s molecular structure influence its reactivity under varying pH conditions?" aligns with FINER criteria. Incorporate PICO (Population, Intervention, Comparison, Outcome) if the study involves comparative analyses (e.g., comparing this compound’s stability with analogs) .

Q. What experimental design principles ensure reproducibility in synthesizing and characterizing this compound?

  • Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for documenting protocols . Include:

  • Detailed synthesis steps (e.g., solvent ratios, temperature gradients).
  • Characterization methods (e.g., NMR, HPLC, XRD) with calibration standards .
  • Control experiments to validate purity and reproducibility .
    • Reference established guidelines (e.g., Beilstein Journal of Organic Chemistry’s experimental section requirements) .

Q. How should I conduct a literature review to identify gaps in this compound research?

  • Use systematic review methods:

  • Search databases like SciFinder and PubMed with keywords (e.g., "this compound synthesis," "this compound applications").
  • Filter results by relevance, publication date, and peer-review status .
  • Map contradictions (e.g., conflicting reports on this compound’s catalytic efficiency) using tools like PRISMA flow diagrams .

Advanced Research Questions

Q. How can I resolve contradictions in published data on this compound’s thermodynamic stability?

  • Apply triangulation :

  • Replicate experiments under identical conditions .
  • Compare raw datasets (e.g., DSC thermograms) to identify methodological discrepancies .
  • Perform sensitivity analyses to assess how minor variations (e.g., impurity levels) affect outcomes .
    • Use meta-analysis to statistically aggregate findings from multiple studies .

Q. What strategies ensure robust statistical analysis of this compound’s bioactivity data?

  • Predefine hypotheses to avoid data dredging (e.g., "this compound inhibits Enzyme X at IC50 < 10 μM") .
  • Apply corrections for multiple comparisons (e.g., Bonferroni adjustment) .
  • Include negative controls and report effect sizes with confidence intervals .

Q. How can interdisciplinary approaches enhance this compound’s application in materials science?

  • Integrate computational modeling (e.g., DFT for predicting this compound’s electronic properties) with experimental validation .
  • Collaborate with domain experts to design hybrid methodologies (e.g., combining this compound’s organic synthesis with inorganic templating techniques) .

Q. Methodological Guidance Tables

Research Stage Key Tools/Methods References
Literature ReviewPRISMA flow diagrams, SciFinder/PubMed
Experimental DesignFAIR data principles, PICO framework
Data AnalysisBonferroni correction, sensitivity analysis
Interdisciplinary StudiesDFT modeling, hybrid synthesis protocols

Q. Handling Complex Scenarios

Q. How do I address irreproducible results in this compound’s catalytic performance?

  • Audit lab protocols : Verify reagent purity, equipment calibration, and environmental controls (e.g., humidity) .
  • Publish negative results with transparent methodologies to contribute to collective troubleshooting .

Q. What ethical considerations apply when publishing this compound’s toxicity data?

  • Disclose conflicts of interest (e.g., funding sources) .
  • Follow ARRIVE guidelines for animal studies or Helsinki Declaration for human cell-line research .

Properties

IUPAC Name

(4R)-N-hydroxy-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41NO3/c1-15(4-9-22(27)25-28)19-7-8-20-18-6-5-16-14-17(26)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,26,28H,4-14H2,1-3H3,(H,25,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXAGWREMCSWMF-HVATVPOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NO)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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